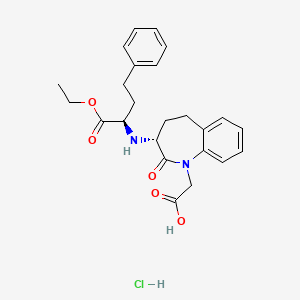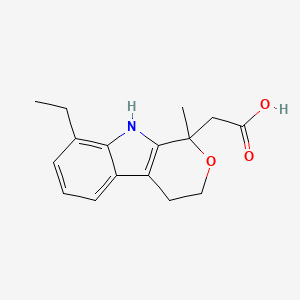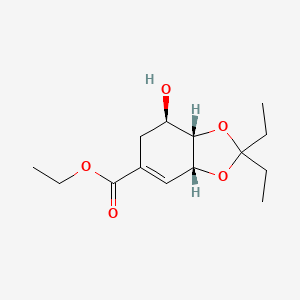
N,O-Didansil-L-tirosina sal de monociklohexilamonio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is a chemical compound with the molecular formula C39H46N4O7S2. It is known for its potent inhibitory effects on bacterial thymidylate synthases, making it a valuable compound in the development of novel non-substrate-like inhibitors of bacterial thymidylate synthase .
Aplicaciones Científicas De Investigación
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a starting lead for the development of novel inhibitors of bacterial thymidylate synthase.
Biology: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of various derivatives for research and development purposes.
Mecanismo De Acción
Target of Action
N,O-Didansyl-L-tyrosine monocyclohexylammonium salt, also known as N,O-Didansyl-L-tyrosine (cyclohexylammonium), is a potent selective inhibitor of thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, playing a crucial role in cell proliferation. The compound acts on TS of various organisms, including Escherichia coli, Lactobacillus casei, and humans .
Mode of Action
The compound interacts with its target, thymidylate synthase, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis .
Biochemical Pathways
By inhibiting thymidylate synthase, N,O-Didansyl-L-tyrosine monocyclohexylammonium salt disrupts the DNA synthesis pathway . This disruption leads to a decrease in the availability of dTMP, a necessary precursor for DNA replication and repair . As a result, cell proliferation is hindered, leading to potential cell death .
Result of Action
The primary result of the action of N,O-Didansyl-L-tyrosine monocyclohexylammonium salt is the inhibition of cell proliferation due to the disruption of DNA synthesis . This can lead to cell death, particularly in rapidly dividing cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt involves the dansylation of L-tyrosine followed by the formation of the monocyclohexylammonium salt. The reaction typically involves the use of dansyl chloride as the dansylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at a controlled temperature .
Industrial Production Methods
Industrial production of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The dansyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt .
Comparación Con Compuestos Similares
Similar Compounds
N-Dansyl-L-tyrosine: Similar in structure but lacks the additional dansyl group.
N-Dansyl-L-phenylalanine: Another dansylated amino acid with similar inhibitory properties.
N-Dansyl-L-tryptophan: A compound with a similar dansyl group but different amino acid backbone
Uniqueness
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is unique due to its dual dansyl groups, which enhance its inhibitory effects on bacterial thymidylate synthase. This dual modification provides higher specificity and potency compared to other similar compounds .
Propiedades
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O7S2.C6H13N/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4;7-6-4-2-1-3-5-6/h5-20,28,34H,21H2,1-4H3,(H,37,38);6H,1-5,7H2/t28-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVRKZUVTWXRD-JCOPYZAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745563 |
Source


|
| Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-47-1 |
Source


|
| Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

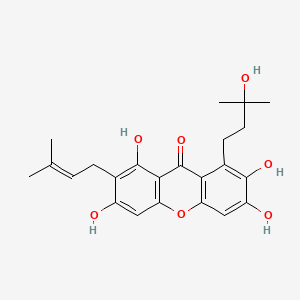
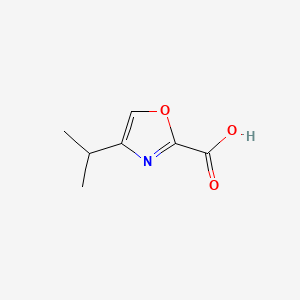
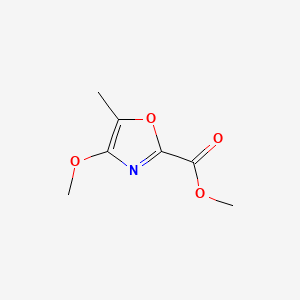

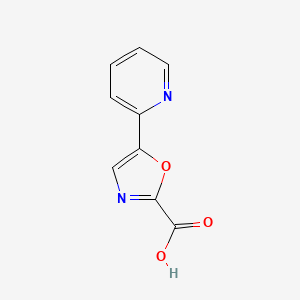
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B566296.png)

